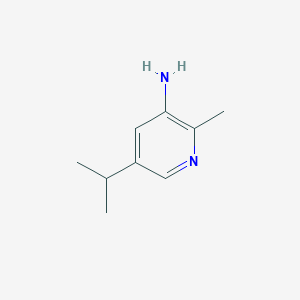

2-Methyl-5-(propan-2-yl)pyridin-3-amine

Beschreibung

2-Methyl-5-(propan-2-yl)pyridin-3-amine is an organic compound belonging to the class of pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and an isopropyl group at the 5-position. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

Eigenschaften

Molekularformel |

C9H14N2 |

|---|---|

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

2-methyl-5-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-6(2)8-4-9(10)7(3)11-5-8/h4-6H,10H2,1-3H3 |

InChI-Schlüssel |

IPPGWJUYAGCVOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=N1)C(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution produces the desired compound .

Industrial Production Methods

Industrial production of 2-Methyl-5-(propan-2-yl)pyridin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(propan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: 3-chloroperoxybenzoic acid is commonly used as an oxidizing agent.

Reduction: Sodium and ammonium chloride in ethanol solution are typical reagents for reduction.

Substitution: Trimethylsilyl cyanide is often used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amine compounds, and substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(propan-2-yl)pyridin-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-5-(propan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:

2-Methyl-1-(pyridin-2-yl)propan-1-amine: This compound has a similar structure but differs in the position of the isopropyl group.

5-Amino-2-methylpyridine: This compound lacks the isopropyl group, making it less sterically hindered.

3-Aminopyridine: A simpler compound with only an amine group attached to the pyridine ring

The uniqueness of 2-Methyl-5-(propan-2-yl)pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Methyl-5-(propan-2-yl)pyridin-3-amine, a derivative of pyridine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological targets, and various therapeutic potentials based on recent studies.

Chemical Structure and Synthesis

The chemical structure of 2-Methyl-5-(propan-2-yl)pyridin-3-amine can be represented as follows:

The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to generate various derivatives with enhanced biological properties . The compound is synthesized from 5-bromo-2-methylpyridin-3-amine through reactions with arylboronic acids, yielding a series of novel derivatives .

Biological Activity Overview

The biological activity of 2-Methyl-5-(propan-2-yl)pyridin-3-amine has been studied in various contexts, including:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. Its minimum inhibitory concentrations (MICs) have been reported to range from 16 to 32 µg/mL, indicating moderate effectiveness .

- Anti-Thrombolytic Activity : In studies assessing its anti-thrombolytic properties, certain derivatives showed up to 41.32% inhibition against clot formation in human blood, suggesting potential applications in cardiovascular therapies .

- Cytotoxic Activity : Research indicates that this compound may induce cytotoxic effects in cancer cells by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition may lead to reduced cell proliferation and increased apoptosis in neoplastic cells .

Table 1: Biological Activities of 2-Methyl-5-(propan-2-yl)pyridin-3-amine Derivatives

Mechanistic Insights

The mechanism underlying the biological activities of 2-Methyl-5-(propan-2-yl)pyridin-3-amine primarily involves its interaction with key enzymes and cellular pathways:

- Dihydrofolate Reductase (DHFR) Inhibition : The compound inhibits DHFR, disrupting folate metabolism essential for DNA synthesis. This mechanism is particularly relevant in cancer treatment where rapid cell division is prevalent .

- Antioxidant Properties : Some derivatives have shown antioxidant activity by scavenging free radicals, which may contribute to their overall therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.